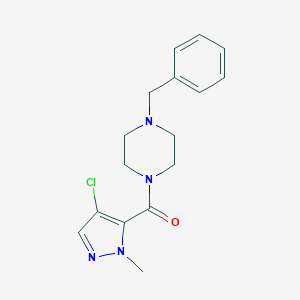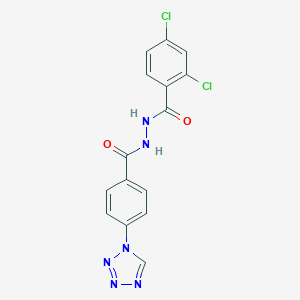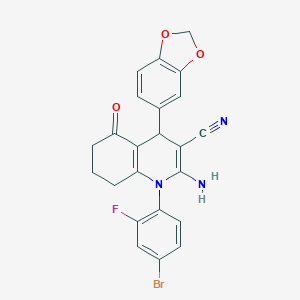
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one, also known as BHPI, is a synthetic compound that belongs to the family of indole derivatives. BHPI has gained significant attention in the scientific community due to its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one exerts its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been shown to protect against oxidative stress and to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be improved through various purification techniques. 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability. Additionally, 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Future Directions
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has shown promise as a potential therapeutic agent for the treatment of various diseases. Future research should focus on elucidating the exact mechanism of action of 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one and its pharmacokinetic properties. Additionally, further studies are needed to investigate the potential of 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one as a neuroprotective agent and as a treatment for Alzheimer's disease. Finally, the development of novel 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Synthesis Methods
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multistep process involving the condensation of tryptamine with benzaldehyde and subsequent reaction with ethyl acetoacetate. The intermediate product is then subjected to a series of chemical reactions to yield 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one. The purity and yield of 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one can be improved through various purification techniques, including recrystallization and column chromatography.
Scientific Research Applications
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential pharmacological properties. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has also been investigated for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. Additionally, 1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one has shown promise as a potential therapeutic agent for the treatment of diabetes and obesity.
properties
Product Name |
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C24H21NO3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-benzyl-3-hydroxy-3-(2-oxo-1-phenylpropyl)indol-2-one |
InChI |
InChI=1S/C24H21NO3/c1-17(26)22(19-12-6-3-7-13-19)24(28)20-14-8-9-15-21(20)25(23(24)27)16-18-10-4-2-5-11-18/h2-15,22,28H,16H2,1H3 |
InChI Key |
XASOXRQZWAZFSE-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B214232.png)

![4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B214235.png)


![methyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B214238.png)
![N-[4-(benzyloxy)phenyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214241.png)


![3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214250.png)
![4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B214251.png)


